Chloro-(4-phenylphenyl)-di(propan-2-yl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is a compound that falls within the class of chlorosilanes, which are known for their versatility in organic synthesis and material science. Although the specific compound is not directly studied in the provided papers, the general behavior and reactivity of chlorosilanes can be inferred from the research on similar compounds.

Synthesis Analysis

The synthesis of chlorosilanes can be achieved through various methods. One such method is the Friedel–Crafts type cycloalkylation of biphenyl with (dichloroalkyl)chlorosilanes, which can produce fluorenyl-substituted chlorosilanes . Another approach involves the photocatalytic activation of hydrosilanes to silyl chlorides using neutral eosin Y as a photocatalyst and dichloromethane as a chlorinating agent . These methods highlight the potential pathways for synthesizing complex chlorosilanes, including Chloro-(4-phenylphenyl)-di(propan-2-yl)silane.

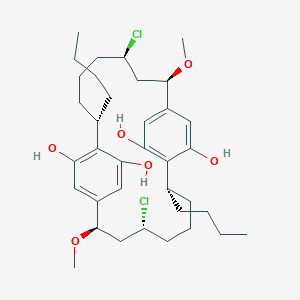

Molecular Structure Analysis

The molecular structure of chlorosilanes can be quite complex, as seen in the synthesis and characterization of new dinuclear pentacoordinate silicon(IV) complexes with bridging imido-nitrogen ligand atoms . These structures are typically characterized using techniques such as single-crystal X-ray diffraction and solid-state NMR spectroscopy, which provide detailed insights into the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Chlorosilanes can undergo various chemical reactions, including substituent exchange reactions in the presence of aluminum chloride, as studied with chloro(ethyl)silanes and chloro(phenyl)silanes . These reactions can lead to the formation of new chlorosilane compounds with different substituents attached to the silicon atom. Additionally, the reductive coupling of chlorosilanes by lithium can be used for the synthesis of organosilane polymers, although side reactions such as silylation of the phenyl ring can occur .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorosilanes are influenced by their molecular structure and the substituents attached to the silicon atom. These properties can be analyzed using various spectroscopic techniques, including UV, IR, and NMR spectroscopy . The reactivity of chlorosilanes can vary depending on the number of methyl groups on the silicon atom and the alkyl chain length, as demonstrated in the synthesis of fluorenyl-substituted chlorosilanes .

Applications De Recherche Scientifique

Reactivity and Synthesis

- Organoboration and Hydroboration Reactions : Silane derivatives undergo organoboration and hydroboration reactions, leading to the formation of siloles and silacyclobutene derivatives. This demonstrates their utility in synthesizing complex silicon-containing cyclic compounds, which are of interest in organic synthesis and materials science (Khan et al., 2009).

Coordination Chemistry

- Coordination Networks : Tetrahedral silane building blocks, such as tetrakis(4-cyanophenyl)silane, form coordination networks with silver ions, showcasing the potential of silanes in constructing extended solid structures with specific electronic or photonic properties (Liu & Tilley, 1997).

Electronics and Photonics

- Electron Transporting Materials : Silane derivatives with wide energy gaps and different electron-withdrawing groups have been synthesized for use as electron transporting materials in organic electrophosphorescent devices, highlighting their importance in developing efficient and high-performance electronic devices (Chung et al., 2015).

Material Science

- Polymeric Materials : Research on polysilylmethanes, which are precursors for amorphous hydrogenated silicon/carbon alloys (a-SiC:H), provides a route to materials with potential applications in semiconductors and coatings, showcasing the versatility of silane compounds in material science applications (Hager et al., 1989).

Chemical Bonding and Stability

- Stability Studies : Investigations into the stability of silicon-carbon bonds in ar-chlorinated silanes under various conditions help in understanding the reactivity and durability of silane-based materials, crucial for their applications in harsh environments (Andrianov & Odinets, 1957).

Safety And Hazards

As Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is not intended for human or veterinary use, it should be handled with care to avoid exposure1. Specific safety and hazard information should be provided by the manufacturer or supplier.

Orientations Futures

The future directions for research on Chloro-(4-phenylphenyl)-di(propan-2-yl)silane could include exploring its potential applications in various fields, such as materials science or medicinal chemistry. However, more research is needed to fully understand its properties and potential uses.

Propriétés

IUPAC Name |

chloro-(4-phenylphenyl)-di(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClSi/c1-14(2)20(19,15(3)4)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDGQTFEGJDSMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro-(4-phenylphenyl)-di(propan-2-yl)silane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)